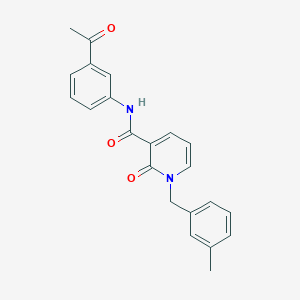![molecular formula C13H10F3N3O3 B2492116 5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide CAS No. 338761-36-7](/img/structure/B2492116.png)
5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-methyl-N4-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide and related compounds involves multistep reaction sequences, starting from basic chemical precursors. For instance, a related compound, 3-carboxyisoxazole, was synthesized through cycloaddition followed by hydrolysis, indicating a complex synthesis pathway that can be adapted for related compounds (Patterson et al., 1992).
Molecular Structure Analysis
Vibrational spectral analysis using FT-IR and FT-Raman spectroscopic techniques has been employed to study the molecular structure. Density functional theory (DFT) calculations, including equilibrium geometry and harmonic vibrational wavenumbers, provide insights into the molecule's stability and bonding features. These studies also extend to exploring the non-linear optical behavior and the molecular orbital compositions, contributing significantly to understanding the chemical bonding and molecular stability of compounds like 5-methyl-N4-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide (Shahidha et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of 5-methyl-N4-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide can be inferred from related compounds, showing that these molecules can undergo various chemical transformations. For example, the introduction of functional groups and the formation of derivatives through reactions such as cycloaddition, amidation, and hydrolysis indicate a versatile chemical reactivity that can lead to a wide range of chemical properties (Patterson et al., 1992).
Physical Properties Analysis
The physical properties, such as thermodynamic properties (heat capacity, entropy, and enthalpy), are crucial for understanding the behavior of this compound under different conditions. These properties are calculated at various temperatures, providing valuable data for the compound's application in different fields. The vibrational spectral analysis also contributes to understanding the compound's physical properties by providing details on the molecule's stability and structure (Shahidha et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents and the potential for forming a variety of derivatives, are highlighted by the synthesis and reaction studies. The ability to undergo transformations like cycloaddition and hydrolysis, and the formation of complex structures through multistep synthesis, demonstrates the compound's versatile chemical properties. These studies are essential for exploring the compound's applications in various chemical processes and potential industrial applications (Patterson et al., 1992).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A review on the environmental occurrence, toxicity, and degradation of triclosan (TCS), a synthetic antibacterial agent, highlights its widespread use in consumer products and its detection in various environmental compartments. The study discusses TCS's potential for bioaccumulation, transformation into more toxic compounds, and implications for aquatic toxicity and endocrine disruption. The excessive use of TCS and the risk of resistant bacteria emergence are noted concerns (G. Bedoux et al., 2012).
Neuropharmacological Research
Research on anti-glutamatergic drugs, such as NMDA and AMPA receptor antagonists, reveals their potential in relieving Parkinson’s disease symptoms and reducing levodopa-induced dyskinesias. The study reviews the therapeutic effects of these drugs in both human and animal models, highlighting the modulation of glutamate receptor subtypes as a promising avenue for treatment (N. Morin & T. Di Paolo, 2014).
Food Chemistry and Safety
A critical review on methylglyoxal in foods discusses its formation, transformation, benefits, deleterious effects, and mitigation strategies. The study highlights the dual role of methylglyoxal in food processing and safety, emphasizing the need for further investigation into its health implications and control in food products (Jie Zheng et al., 2020).
Pharmacological and Biological Effects of Phenolic Compounds
An extensive review on chlorogenic acid (CGA) explores its biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties. The study suggests CGA's potential in treating various disorders, highlighting the importance of further research to optimize its use (M. Naveed et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-6-9(10(11(17)20)19-22-6)12(21)18-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJJIHWNRKPGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R,5S)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2492034.png)

![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)
![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)
![ethyl 2-(2-(2-(3-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2492044.png)

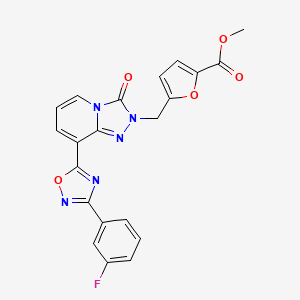
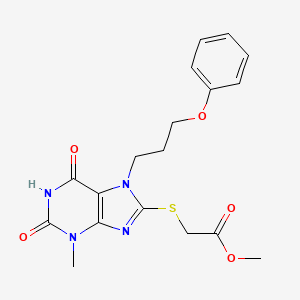
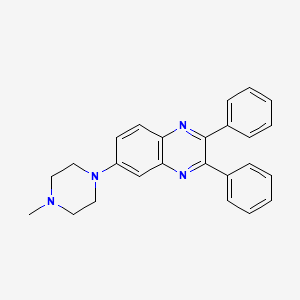
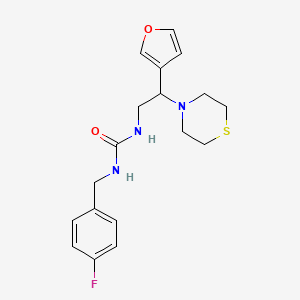
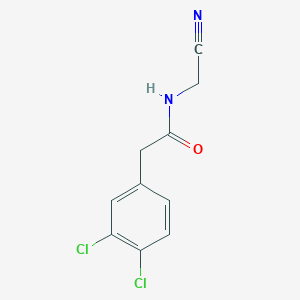
![5-ethyl-1-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2492054.png)
